10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound featuring a pyrimidoquinoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-step process. One common method includes a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the functionalization of the pyrimidoquinoline core with various substituents, including the 3,4,5-trimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the one-pot synthesis method to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity can be studied to understand its effects on various biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione likely involves interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit various enzymes and receptors, such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with anti-cancer and anti-microbial properties.
Uniqueness
10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific combination of substituents, which may confer distinct biological activities compared to other compounds with similar cores. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant, as it is associated with a wide range of pharmacological effects.
Properties
IUPAC Name |
10-methyl-3-propyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-6-11-27-22(14-12-17(30-3)21(32-5)18(13-14)31-4)25-23-19(24(27)29)20(28)15-9-7-8-10-16(15)26(23)2/h7-10,12-13H,6,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKBUZXWDDVIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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